molecular formula C9H15N3O4 B6207102 3-{[1-(3-hydroxypropyl)-1H-1,2,3-triazol-4-yl]methoxy}propanoic acid CAS No. 2537727-94-7

3-{[1-(3-hydroxypropyl)-1H-1,2,3-triazol-4-yl]methoxy}propanoic acid

Cat. No. B6207102
CAS RN: 2537727-94-7
M. Wt: 229.2
InChI Key:
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Description

“3-{[1-(3-hydroxypropyl)-1H-1,2,3-triazol-4-yl]methoxy}propanoic acid” is a compound that contains a 1H-1,2,3-triazole moiety . The triazole moiety is very important in organic chemistry due to its broad range of applications in biomedicinal, biochemical, and material sciences .


Synthesis Analysis

The synthesis of similar 1H-1,2,3-triazole analogs has been accomplished using ethyl lactate as a starting material . These compounds underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules .


Chemical Reactions Analysis

The compounds synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium were evaluated for their carbonic anhydrase-II enzyme inhibitory activity in vitro .

Mechanism of Action

The new compounds have shown moderate inhibition potential against carbonic anhydrase-II enzyme . A preliminary structure-activity relationship suggested that the presence of a polar group at the 1H-1,2,3-triazole substituted phenyl ring in these derivatives has contributed to the overall activity of these compounds .

Future Directions

The future directions of this compound could involve improving the pathway efficiency of 3-HP biosynthesis using a dephosphorylation regulation strategy to increase the intracellular ATP level . This could potentially lead to higher yields of the compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-{[1-(3-hydroxypropyl)-1H-1,2,3-triazol-4-yl]methoxy}propanoic acid' involves the use of a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to form the triazole ring, followed by esterification to introduce the carboxylic acid group.", "Starting Materials": [ "Propargyl alcohol", "3-azidopropyl methacrylate", "Copper sulfate pentahydrate", "Sodium ascorbate", "Methanol", "Diethyl ether", "Hydrochloric acid", "Sodium hydroxide", "Sodium bicarbonate", "Methanesulfonic acid", "Ethyl chloroformate", "Triethylamine" ], "Reaction": [ "Step 1: Synthesis of 1-(3-hydroxypropyl)-1H-1,2,3-triazole-4-methanol\n- Add propargyl alcohol (1 eq) and 3-azidopropyl methacrylate (1 eq) to a reaction flask\n- Add copper sulfate pentahydrate (0.1 eq) and sodium ascorbate (0.2 eq) to the reaction flask\n- Add methanol (10 mL) and stir the reaction mixture at room temperature for 24 hours\n- Extract the product with diethyl ether and dry over anhydrous sodium sulfate\n- Purify the product by column chromatography to obtain 1-(3-hydroxypropyl)-1H-1,2,3-triazole-4-methanol\n\nStep 2: Synthesis of 3-{[1-(3-hydroxypropyl)-1H-1,2,3-triazol-4-yl]methoxy}propanoic acid\n- Dissolve 1-(3-hydroxypropyl)-1H-1,2,3-triazole-4-methanol (1 eq) in methylene chloride\n- Add methanesulfonic acid (1.2 eq) and stir the reaction mixture at room temperature for 1 hour\n- Add ethyl chloroformate (1.2 eq) dropwise to the reaction mixture and stir for an additional 30 minutes\n- Add triethylamine (1.5 eq) to the reaction mixture and stir for 10 minutes\n- Add sodium bicarbonate solution to the reaction mixture to neutralize the acid\n- Extract the product with diethyl ether and dry over anhydrous sodium sulfate\n- Purify the product by column chromatography to obtain 3-{[1-(3-hydroxypropyl)-1H-1,2,3-triazol-4-yl]methoxy}propanoic acid" ] }

CAS RN

2537727-94-7

Molecular Formula

C9H15N3O4

Molecular Weight

229.2

Purity

0

Origin of Product

United States

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